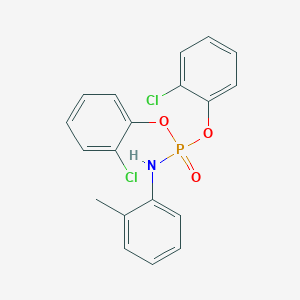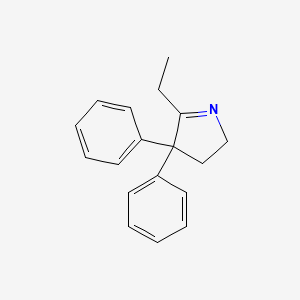![molecular formula C11H10Cl3F3N2O B11973913 N-{2,2,2-trichloro-1-[3-(trifluoromethyl)anilino]ethyl}acetamide](/img/structure/B11973913.png)
N-{2,2,2-trichloro-1-[3-(trifluoromethyl)anilino]ethyl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de N-{2,2,2-tricloro-1-[3-(trifluorometil)anilino]etil}acetamida típicamente involucra la reacción de 2,2,2-tricloro-1-[3-(trifluorometil)anilino]etanol con anhídrido acético bajo condiciones controladas. La reacción se lleva a cabo en presencia de un catalizador, como la piridina, para facilitar el proceso de acetilación. La mezcla de reacción se calienta entonces a una temperatura específica para asegurar la conversión completa de los materiales de partida al producto deseado .
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala. El proceso se optimiza para asegurar un alto rendimiento y pureza del producto final. Esto puede incluir el uso de técnicas avanzadas de purificación como la recristalización y la cromatografía para eliminar las impurezas y obtener un producto de alta calidad .
Análisis De Reacciones Químicas
Tipos de Reacciones
N-{2,2,2-tricloro-1-[3-(trifluorometil)anilino]etil}acetamida experimenta diversas reacciones químicas, incluyendo:
Oxidación: El compuesto puede ser oxidado usando agentes oxidantes fuertes como el permanganato de potasio o el trióxido de cromo para formar productos oxidados correspondientes.
Reducción: Las reacciones de reducción se pueden llevar a cabo usando agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio para producir derivados reducidos.
Reactivos y Condiciones Comunes
Oxidación: Permanganato de potasio, trióxido de cromo; condiciones ácidas o básicas.
Reducción: Hidruro de litio y aluminio, borohidruro de sodio; típicamente en disolventes anhidros.
Sustitución: Varios nucleófilos como aminas, tioles; a menudo en presencia de una base o catalizador.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos o cetonas, mientras que la reducción puede producir alcoholes o aminas. Las reacciones de sustitución pueden dar lugar a una amplia gama de derivados dependiendo del nucleófilo empleado .
Aplicaciones Científicas De Investigación
N-{2,2,2-tricloro-1-[3-(trifluorometil)anilino]etil}acetamida tiene varias aplicaciones de investigación científica, incluyendo:
Química: Utilizado como reactivo en la síntesis orgánica para introducir grupos tricloro y trifluorometil en moléculas diana.
Biología: Investigado por su potencial actividad biológica, incluyendo propiedades antimicrobianas y anticancerígenas.
Medicina: Explorado como un potencial agente terapéutico debido a su estructura química única y actividad biológica.
Industria: Utilizado en el desarrollo de productos químicos y materiales especiales con propiedades específicas.
Mecanismo De Acción
El mecanismo de acción de N-{2,2,2-tricloro-1-[3-(trifluorometil)anilino]etil}acetamida implica su interacción con objetivos moleculares y vías específicas. Los grupos tricloro y trifluorometil juegan un papel crucial en su actividad al influir en la reactividad y la afinidad de unión del compuesto. Estos grupos pueden interactuar con enzimas, receptores u otras biomoléculas, lo que lleva a diversos efectos biológicos .
Comparación Con Compuestos Similares
Compuestos Similares
- 3-cloro-N-(2,2,2-tricloro-1-(3-(trifluorometil)anilino)etil)benzamida
- 4-metoxi-N-(2,2,2-tricloro-1-(3-(trifluorometil)anilino)etil)benzamida
- 3-metil-N-[2,2,2-tricloro-1-({[2-cloro-4-(trifluorometil)anilino]carbothioil}amino)etil]benzamida
Singularidad
N-{2,2,2-tricloro-1-[3-(trifluorometil)anilino]etil}acetamida es único debido a su combinación específica de grupos tricloro y trifluorometil, que imparten propiedades químicas y biológicas distintas. Esta singularidad lo convierte en un compuesto valioso para diversas aplicaciones de investigación e industriales .
Propiedades
Fórmula molecular |
C11H10Cl3F3N2O |
|---|---|
Peso molecular |
349.6 g/mol |
Nombre IUPAC |
N-[2,2,2-trichloro-1-[3-(trifluoromethyl)anilino]ethyl]acetamide |
InChI |
InChI=1S/C11H10Cl3F3N2O/c1-6(20)18-9(10(12,13)14)19-8-4-2-3-7(5-8)11(15,16)17/h2-5,9,19H,1H3,(H,18,20) |
Clave InChI |
MTBUATBIDKRIOJ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC(C(Cl)(Cl)Cl)NC1=CC=CC(=C1)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3,7,15,19-Tetrathiatricyclo[19.3.1.19,13]hexacosa-1(25),9,11,13(26),21,23-hexaene](/img/structure/B11973847.png)
![2-(benzylthio)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde [3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazone](/img/structure/B11973849.png)


![3-(4-chlorophenyl)-2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11973869.png)
![Diethyl 4-[5-(4-iodophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11973871.png)
![Methyl (2E)-7-methyl-3-oxo-2-[4-(pentyloxy)benzylidene]-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11973874.png)

![8-({6-Phenylthieno[2,3-d]pyrimidin-4-yl}oxy)quinoline](/img/structure/B11973893.png)
![(5E)-2-(4-tert-butylphenyl)-5-(4-propoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11973899.png)
![5-(2-bromophenyl)-4-{[(E)-(2-methoxy-1-naphthyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B11973904.png)
![3-(4-chlorophenyl)-5-[(2-fluorobenzyl)sulfanyl]-4-(4-methylphenyl)-4H-1,2,4-triazole](/img/structure/B11973910.png)
